molecular formula C8H13N3O2 B13614328 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13614328
M. Wt: 183.21 g/mol
InChI Key: XLFFKLJZDZFTBD-UHFFFAOYSA-N
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Description

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This structure is significant due to the presence of the imidazole ring, which is known for its biological and chemical reactivity. The compound is of interest in various fields including medicinal chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with an imidazole derivative under controlled conditions. For instance, the reaction might involve the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) as a reducing agent under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of both an amino group and an ethyl-substituted imidazole ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-amino-3-(3-ethylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)

InChI Key

XLFFKLJZDZFTBD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

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